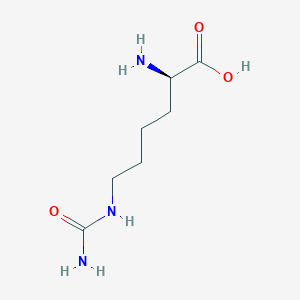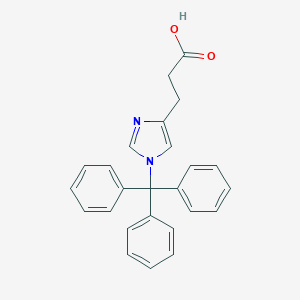
3-(1-Trityl-1H-imidazol-4-yl)propanoic acid
Vue d'ensemble
Description
3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, also known as TIPA, is a naturally occurring organic compound that is found in many plants, fungi, and bacteria. TIPA is a derivative of the amino acid tryptophan and is a key component of several important biochemical reactions. TIPA has been studied extensively in recent years due to its potential therapeutic applications.
Applications De Recherche Scientifique
Corrosion Inhibition : Novel amino acids-based corrosion inhibitors, including derivatives similar to "3-(1-Trityl-1H-imidazol-4-yl)propanoic acid", have been synthesized for mild steel protection. These inhibitors demonstrated high efficiency in corrosion protection through electrochemical methods (Srivastava et al., 2017).
Synthesis of Novel Derivatives : Research has been conducted on the synthesis of novel derivatives involving structures related to "3-(1-Trityl-1H-imidazol-4-yl)propanoic acid" for potential applications in medicinal chemistry (Jadhav et al., 2008).
Inhibitors in Medicinal Chemistry : Compounds structurally similar have been studied for their inhibitory activity in medical applications, such as in the inhibition of retinoic acid 4-hydroxylase (Gomaa et al., 2011).
Anti-Cancer Activity : Derivatives of "3-(1-Trityl-1H-imidazol-4-yl)propanoic acid" have been designed and synthesized as Pin1 inhibitors, demonstrating anti-proliferative effects against prostate cancer cells (Li et al., 2017).
Metabolism and Urinary Excretion Studies : This compound and its derivatives have been isolated from human urine, suggesting a role in human metabolism and excretion processes (Kinuta et al., 1992).
Structural Studies in Crystallography : Studies have been conducted to understand the crystal structure and bonding nature of similar compounds, which aids in the design of materials and drugs (Okabe & Adachi, 1999).
Synthesis of Prodrugs : The compound has been used in the synthesis of prodrugs targeting mitochondria, indicating its utility in drug development (Hattan et al., 2013).
Radiopharmaceutical Applications : Derivatives of this compound have been used in synthesizing radiopharmaceuticals for imaging and diagnostic purposes (Makris et al., 2012).
Thromboxane Synthetase Inhibition : It has been studied for its potential therapeutic effects in myocardial ischemia through thromboxane synthetase inhibition (Korb et al., 1986).
Synthesis of GABA Uptake Inhibitors : The compound has been investigated for synthesizing N-alkylated imidazole alkanoic acids as selective GABA uptake inhibitors, with implications in neurological disorders (Kerscher-Hack et al., 2016).
Enzymatic Degradation Studies : Research on its degradation and its role in enzymatic pathways highlights its significance in biological processes (Kinuta et al., 1993).
Propriétés
IUPAC Name |
3-(1-tritylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-24(29)17-16-23-18-27(19-26-23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUNOGRJNPUUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428612 | |
| Record name | 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Trityl-1H-imidazol-4-yl)propanoic acid | |
CAS RN |
160446-35-5 | |
| Record name | 1-(Triphenylmethyl)-1H-imidazole-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160446-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

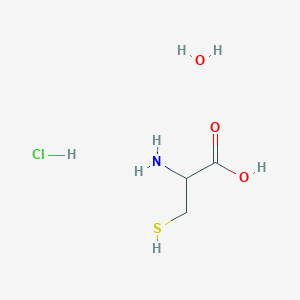
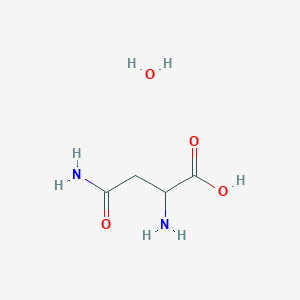
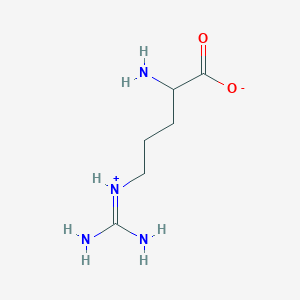
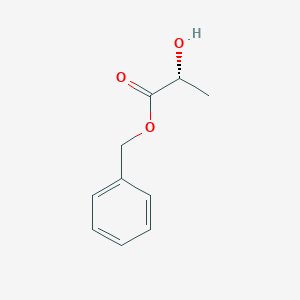
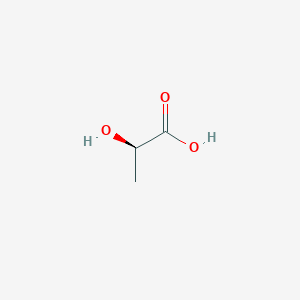
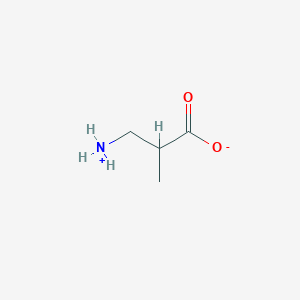
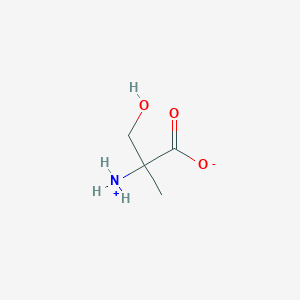
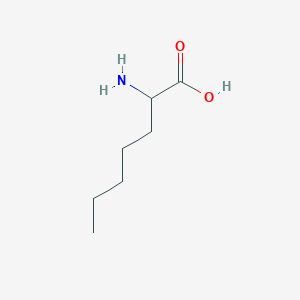
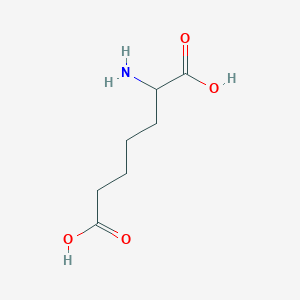
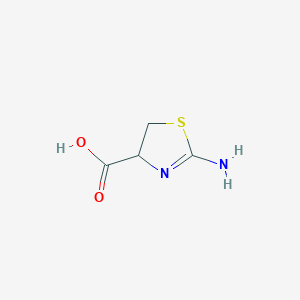
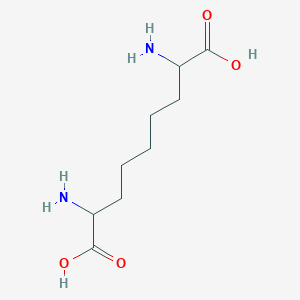
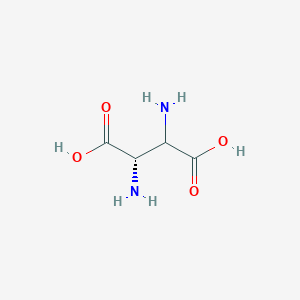
![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B556018.png)
